molecular formula C15H14O5 B11847411 3-Acetyl-2,7-dimethyl-4-oxo-4H-1-benzopyran-5-yl acetate CAS No. 62806-14-8

3-Acetyl-2,7-dimethyl-4-oxo-4H-1-benzopyran-5-yl acetate

Cat. No.: B11847411
CAS No.: 62806-14-8
M. Wt: 274.27 g/mol
InChI Key: REJQCDULVVIIOO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2,7-dimethyl-4-oxo-4H-chromen-5-yl acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,7-dimethyl-4-oxo-4H-chromen-5-yl acetate with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2,7-dimethyl-4-oxo-4H-chromen-5-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetyl-2,7-dimethyl-4-oxo-4H-chromen-5-yl acetate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-2,7-dimethyl-4-oxo-4H-chromen-5-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
  • 2,6-Dimethyl-4-oxo-4H-chromeno[3,4-d][1,3]oxazol-7-yl acetate
  • 3,4-Dimethyl-2-oxo-2H-chromen-7-yl acetate

Uniqueness

3-Acetyl-2,7-dimethyl-4-oxo-4H-chromen-5-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

CAS No.

62806-14-8

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

(3-acetyl-2,7-dimethyl-4-oxochromen-5-yl) acetate

InChI

InChI=1S/C15H14O5/c1-7-5-11-14(12(6-7)20-10(4)17)15(18)13(8(2)16)9(3)19-11/h5-6H,1-4H3

InChI Key

REJQCDULVVIIOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C)C(=O)C

Origin of Product

United States

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